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Introduction

2-Aminosuberic acid, a non-proteinogenic a-amino acid, is a dicarboxylic acid derivative of
suberic acid. Its structure features an eight-carbon aliphatic chain with a carboxyl group at each
end and an amino group at the a-position (C2). This unique structure makes it a valuable
building block in peptide synthesis and a component of several natural products with significant
biological activity. Notably, it is a key constituent of certain cyclic tetrapeptide histone
deacetylase (HDAC) inhibitors, such as apicidin and trapoxin, which are of great interest in
cancer research and antiprotozoal drug development.[1][2][3] This technical guide provides a
comprehensive overview of the known physical and chemical characteristics of 2-aminosuberic
acid, detailed experimental protocols for its synthesis, and an examination of its role in relevant
biological signaling pathways.

Physicochemical Properties

Quantitative experimental data for some of the physicochemical properties of 2-aminosuberic
acid, such as pKa values and specific solubility, are not readily available in the reviewed
literature. The data presented below is a compilation of information from various sources and
computational predictions.
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Table 1: General and Physical Properties of 2-
Aminosuberic Acid

Property Value Source(s)
Molecular Formula CsH15NOa4 [4]
Molecular Weight 189.21 g/mol [4]
IUPAC Name 2-Aminooctanedioic acid [4]
CAS Number 19641-59-9 (DL-form) [4]

4254-88-0 (L-form)

Appearance White crystalline powder

240 °C (DL-form,

Melting Point
decomposes)

Optical Rotation ([a]D) +23° (c=1, 5N HCI) (L-form)

Table 2: licted Physicochemical

Property Predicted Value Notes
Predicted based on similar
pKai (a-carboxyl) ~2.2 ) ) ) )
dicarboxylic amino acids.
] Predicted based on similar
pKaz (a-amino) ~9.5 ) ] ) )
dicarboxylic amino acids.
Predicted based on the pKa of
pKas (d-carboxyl) ~4.5 ] ]
suberic acid's carboxyl groups.
The presence of two carboxyl
groups and one amino group
Solubility in Water Soluble suggests good water solubility.

Quantitative data is not

available.

Note: The pKa values are estimates and should be confirmed experimentally.
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Spectroscopic Data

Detailed experimental *H NMR, 3C NMR, and IR spectra for 2-aminosuberic acid are not
readily available in the public domain. Researchers are advised to acquire this data on their
own samples for definitive structural confirmation.

Experimental Protocols

The following is a detailed methodology for the synthesis of 2-aminosuberic acid derivatives,
adapted from published literature. This multi-step synthesis provides a pathway to obtain this
valuable amino acid for research purposes.

Synthesis of Protected 2-Aminosuberic Acid Derivatives

This protocol outlines a general strategy for the synthesis of orthogonally protected 2-
aminosuberic acid, a versatile intermediate for peptide synthesis. The workflow is depicted in
the diagram below.
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Synthetic Workflow for Protected 2-Aminosuberic Acid
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Materials and Reagents:

N-protected (e.g., Boc or Cbz) L-aspartic acid y-ester

e Reducing agent (e.g., LiBHa)

o Grignard reagent (e.g., allylmagnesium bromide)

o Cross-metathesis partner (e.g., ethyl acrylate)

e Grubbs' second-generation catalyst

e Hydrogen gas and catalyst (e.g., Pd/C)

» Reagents for deprotection (e.g., trifluoroacetic acid for Boc group)

e Anhydrous solvents (e.g., THF, CH2Cl2)

o Standard workup and purification reagents (e.g., saturated NH4Cl, brine, MgSOea, silica gel
for chromatography)

Procedure:

o Preparation of the Alkene Intermediate:

o The protected L-aspartic acid y-ester is selectively reduced at the a-carboxyl group to the
corresponding alcohol.

o The resulting alcohol is then converted to an aldehyde via oxidation (e.g., Swern or Dess-
Martin oxidation).

o The aldehyde is reacted with a suitable Grignard reagent, such as allyimagnesium
bromide, to introduce the alkene functionality.

o Cross-Metathesis:

o The terminal alkene obtained in the previous step is subjected to a cross-metathesis
reaction with an acrylic acid ester in the presence of Grubbs' second-generation catalyst in
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an inert solvent like dichloromethane.

o The reaction mixture is typically refluxed until the starting material is consumed (monitored
by TLC).

o The resulting unsaturated diester is purified by column chromatography.

e Reduction and Deprotection:

o The double bond in the unsaturated diester is reduced by catalytic hydrogenation (e.g., Hz
gas over Pd/C) to yield the saturated, protected 2-aminosuberic acid derivative.

o Depending on the protecting groups used, selective deprotection can be carried out to
afford the desired orthogonally protected 2-aminosuberic acid. For instance, a Boc group
can be removed with trifluoroacetic acid.

Purification and Characterization:

o Each intermediate and the final product should be purified by column chromatography on
silica gel.

o The structure and purity of the compounds should be confirmed by spectroscopic methods
such as 'H NMR, 3C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

2-Aminosuberic acid is a crucial component of several natural cyclic tetrapeptides that act as
potent inhibitors of histone deacetylases (HDACSs).[1] HDACs are a class of enzymes that
remove acetyl groups from lysine residues on histones and other proteins. The acetylation
state of histones plays a critical role in regulating chromatin structure and gene expression. In
many cancers, HDACs are overexpressed, leading to hypoacetylation of histones, chromatin
condensation, and repression of tumor suppressor genes.

HDAC inhibitors, including those containing 2-aminosuberic acid, block the active site of HDAC
enzymes, leading to the accumulation of acetylated histones. This, in turn, results in a more
open chromatin structure, allowing for the transcription of previously silenced tumor suppressor
genes. The downstream effects of HDAC inhibition are pleiotropic and include cell cycle arrest,
induction of apoptosis, and inhibition of angiogenesis.
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The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.
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General Signaling Pathway of HDAC Inhibitors

Key elements of the signaling pathway:

HDAC Inhibition: 2-Aminosuberic acid-containing compounds like apicidin and trapoxin bind
to the active site of HDACSs, preventing them from deacetylating their substrates.[5][6]

e Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetyl groups on
histone tails, a state known as hyperacetylation.

o Chromatin Remodeling: Histone hyperacetylation neutralizes the positive charge of lysine
residues, weakening the interaction between histones and the negatively charged DNA
backbone. This results in a more relaxed or "open" chromatin structure.

e Gene Expression: The open chromatin conformation allows transcription factors to access
the DNA and activate the expression of genes that were previously silenced. A key target
gene is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent
kinases (CDKSs).

e Cellular Outcomes:

o Cell Cycle Arrest: Increased p21 expression leads to the inhibition of CDKs, causing the
cell to arrest in the G1 and/or G2 phase of the cell cycle.

o Apoptosis: HDAC inhibitors can also induce apoptosis (programmed cell death) through
both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic
proteins.

o Inhibition of Angiogenesis: Some studies have shown that HDAC inhibitors can suppress
the formation of new blood vessels, which is crucial for tumor growth.

» Non-Histone Protein Regulation: HDACs also deacetylate a variety of non-histone proteins,
including transcription factors (e.g., p53), cytoskeletal proteins (e.g., tubulin), and chaperone
proteins. The hyperacetylation of these proteins due to HDAC inhibition can also contribute
to the anti-cancer effects.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8226751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC24060/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Aminosuberic acid is a scientifically significant non-proteinogenic amino acid with important
applications in medicinal chemistry, particularly in the development of HDAC inhibitors. While
there are gaps in the publicly available experimental data for some of its fundamental
physicochemical properties, its synthesis and biological role are areas of active research. The
information provided in this guide serves as a valuable resource for researchers and
professionals working with this compound, offering a foundation for further investigation and
application in drug discovery and development. It is recommended that researchers
experimentally determine the specific physical and chemical properties of 2-aminosuberic acid
for their particular applications to ensure accuracy and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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